N-(2,4-dimethylphenyl)-2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamide
Description
This compound belongs to the class of [1,2,4]triazolo[4,3-a]quinoline derivatives, characterized by a fused triazole-quinoline core and a thioacetamide side chain. The 2,4-dimethylphenyl group at the acetamide terminus and the 5-methyl substitution on the triazoloquinoline scaffold are critical for its physicochemical and pharmacological properties.
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4OS/c1-13-8-9-17(15(3)10-13)22-20(26)12-27-21-24-23-19-11-14(2)16-6-4-5-7-18(16)25(19)21/h4-11H,12H2,1-3H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWBJCYLOJFFRKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C3N2C4=CC=CC=C4C(=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethylphenyl)-2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of anticancer research and neuropharmacology. This article reviews its synthesis, biological activity, and relevant studies that highlight its therapeutic potential.
1. Chemical Structure and Properties
The compound features a unique structure combining a triazole moiety with a quinoline derivative. The presence of sulfur in the thioacetamide group enhances its reactivity and biological interactions. The molecular formula is represented as C16H18N4OS.
2. Synthesis of the Compound
The synthesis of N-(2,4-dimethylphenyl)-2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamide involves multi-step reactions starting from readily available precursors. The synthetic pathway typically includes:
- Formation of the triazole ring via cyclization reactions.
- Introduction of the quinoline moiety through condensation reactions.
- Final coupling with the thioacetamide group to yield the target compound.
3.1 Anticancer Activity
Recent studies have demonstrated that compounds containing triazole and quinoline structures exhibit promising anticancer properties. For instance:
- Cytotoxicity Assays: The compound was tested against various human cancer cell lines, showing significant cytotoxic effects with IC50 values comparable to known chemotherapeutics. In particular, derivatives with similar scaffolds have shown IC50 values as low as 0.33 μM against specific cancer types due to apoptosis induction through mechanisms involving PARP-1 and EGFR inhibition .
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| N-(2,4-dimethylphenyl)-2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamide | A549 (Lung) | TBD | PARP-1 inhibition |
| Related Triazole Derivative | MCF7 (Breast) | 0.33 | EGFR inhibition |
3.2 Neuropharmacological Effects
The triazole derivatives have also been investigated for their neuroprotective effects:
- Anticonvulsant Activity: Studies indicate that similar compounds show efficacy in reducing seizure activity in animal models. The mechanism is thought to involve modulation of neurotransmitter systems and ion channels .
3.3 Mechanistic Studies
Molecular docking studies have provided insights into the binding interactions of N-(2,4-dimethylphenyl)-2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamide with target proteins. These studies suggest that the compound binds effectively to active sites involved in cancer cell proliferation and apoptosis regulation .
4. Case Studies and Research Findings
Several case studies highlight the biological activity of similar compounds:
- A study evaluated a series of triazole derivatives for their anticancer properties and found that modifications at specific positions significantly enhanced cytotoxicity against various cancer cell lines .
- Another investigation into neuroprotective effects demonstrated that triazole-containing compounds could protect neuronal cells from oxidative stress-induced damage .
5.
N-(2,4-dimethylphenyl)-2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamide presents a compelling case for further research due to its promising biological activities against cancer and potential neuroprotective effects. Continued exploration into its mechanisms of action and optimization could lead to novel therapeutic agents in oncology and neurology.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key analogs, their substituents, and molecular properties:
Key Observations
Methyl groups (e.g., 2,4-dimethylphenyl) balance solubility and permeability, making them favorable for oral bioavailability .
Biological Activity Trends: The [1,2,4]triazolo[4,3-a]quinoline core is associated with DNA intercalation and Topoisomerase II (Topo II) inhibition, as seen in cytotoxic analogs . Thioacetamide side chains with aromatic R-groups (e.g., phenyl, thiazolyl) contribute to target binding via π-π stacking and hydrophobic interactions .
Synthetic Methodologies: Common routes involve coupling thiol-containing triazoloquinoline intermediates with activated acetamide derivatives using reagents like N-ethyl-N’-(dimethylaminopropyl)-carbodiimide (EDC) or copper-catalyzed click chemistry .
Q & A
Q. What are the optimized synthetic pathways for N-(2,4-dimethylphenyl)-2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamide, and how can reaction conditions be standardized?
Methodological Answer: The synthesis involves coupling 5-methyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol with N-(2,4-dimethylphenyl)-2-chloroacetamide. Key steps include:
- Thioether formation : Use anhydrous dioxane as solvent and triethylamine as a base to deprotonate the thiol group, enabling nucleophilic substitution .
- Purification : Recrystallization from ethanol-DMF (1:1 v/v) improves yield and purity .
- Characterization : Validate via -NMR (δ 2.3–2.5 ppm for methyl groups) and LC-MS (expected [M+H] ~434.5) .
Q. How should researchers validate the structural integrity of this compound post-synthesis?
Methodological Answer: Combine multiple analytical techniques:
- X-ray crystallography : Resolve ambiguity in triazoloquinoline ring conformation (e.g., planarity vs. puckering) .
- FT-IR : Confirm thioacetamide C=S stretch (~680 cm) and triazole ring vibrations (~1540 cm) .
- Elemental analysis : Ensure ≤0.3% deviation from theoretical C, H, N values (e.g., C: 66.1%, H: 5.3%, N: 16.1%) .
Advanced Research Questions
Q. What strategies are effective in resolving contradictory bioactivity data across in vitro and in vivo models for this compound?
Methodological Answer: Address discrepancies via:
- Dose-response recalibration : Account for metabolic instability (e.g., hepatic CYP3A4 degradation) by testing modified dosing regimens .
- Pharmacokinetic profiling : Measure plasma half-life (e.g., LC-MS/MS) and correlate with tissue distribution .
- Cohort stratification : Use genetically modified models (e.g., knockout mice for target receptors) to isolate confounding variables .
Q. How can structure-activity relationship (SAR) studies be designed to optimize the triazoloquinoline core for selective kinase inhibition?
Methodological Answer:
- Substituent screening : Replace the 5-methyl group with halogens (e.g., Cl, F) to enhance hydrogen bonding with kinase ATP pockets .
- Molecular docking : Use AutoDock Vina to predict binding affinity to kinases like BRD8, prioritizing substitutions at the 2,4-dimethylphenyl group .
- In vitro kinase assays : Test IC values against a panel of 50 kinases to identify off-target effects .
Q. What advanced analytical methods are recommended for detecting impurities in batches of this compound?
Methodological Answer:
- HPLC-DAD : Use a C18 column (5 µm, 250 × 4.6 mm) with acetonitrile/0.1% TFA gradient (retention time ~12.3 min) .
- High-resolution mass spectrometry (HRMS) : Detect trace impurities (e.g., de-methylated byproducts, exact mass 420.14 vs. 434.16) .
- NMR relaxation studies : Identify residual solvents (e.g., DMF) via -T relaxation times .
Experimental Design & Data Analysis
Q. How should researchers design a mechanistic study to evaluate the compound’s interaction with epigenetic targets like bromodomains?
Methodological Answer:
- Cellular assays : Use fluorescence polarization to measure displacement of labeled JQ1 (a bromodomain probe) in HEK293T lysates .
- ChIP-seq : Profile histone acetylation changes (e.g., H3K27ac) in treated vs. untreated cancer cell lines .
- Thermal shift assay : Quantify target stabilization (ΔT ≥2°C indicates strong binding) .
Q. What statistical approaches are critical for interpreting heterogeneous cytotoxicity data across cancer cell lines?
Methodological Answer:
- Hierarchical clustering : Group cell lines by sensitivity (e.g., GI <1 µM) and correlate with genomic features (e.g., TP53 mutation status) .
- ANOVA with Tukey’s post-hoc test : Identify significant differences in apoptosis induction (e.g., caspase-3 activation) between treatment groups .
- Synergy scoring : Calculate combination index (CI) values for co-treatment with standard chemotherapeutics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
